(Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene is a compound that features a trifluoromethyl group and a thioxanthene core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoroacetylation of electron-rich alkenes with trifluoroacetic anhydride . Another approach involves the condensation of acetylide anions with ethyl trifluoroacetate and the addition of organocuprates to acetylenic trifluoromethyl ketones .
Industrial Production Methods
Industrial production of trifluoromethylated compounds often employs radical trifluoromethylation techniques. These methods utilize trifluoromethyl radicals generated from various precursors under specific conditions . The process is scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, organocuprates, and various oxidizing or reducing agents . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include trifluoromethylated heterocycles, sulfoxides, sulfones, and other functionalized thioxanthene derivatives .
Wissenschaftliche Forschungsanwendungen
(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene has several scientific research applications:
Wirkmechanismus
The mechanism of action of (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and binding selectivity . The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoroethanethioic acid S-(trifluoromethyl) ester
- 1,1,1-Trifluoromethanesulfonic acid trifluoromethyl ester
- Trifluoromethylated aromatic and alkyl compounds
Uniqueness
(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene is unique due to its specific structural features, including the thioxanthene core and the trifluoromethyl group. These features confer distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C17H11F3S |
---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
(9Z)-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene |
InChI |
InChI=1S/C17H11F3S/c1-2-5-12-13-6-3-4-7-15(13)21-16-9-8-11(10-14(12)16)17(18,19)20/h2-10H,1H2/b12-5- |
InChI-Schlüssel |
UIMQNVZBCXVRPK-XGICHPGQSA-N |
Isomerische SMILES |
C=C/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Kanonische SMILES |
C=CC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.